tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate: is a boronic acid derivative with a piperidine ring structure. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ....
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of piperidine-1-carboxylic acid tert-butyl ester with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C)[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ....
The reaction typically requires an inert atmosphere (e.g., nitrogen or argon) and is conducted in an organic solvent like toluene or tetrahydrofuran (THF)[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ....
Industrial Production Methods:
On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and minimize by-products[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 .... This may include using continuous flow reactors and advanced purification techniques to ensure the production of high-purity material.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the primary reaction type for this compound, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ....
Substitution Reactions: The boronic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ....
Solvents: Organic solvents like THF, toluene, or water[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ....
Conditions: Typically involves heating under an inert atmosphere.
Major Products Formed:
Biaryl compounds, styrene derivatives, and other cross-coupled products.
Mechanism of Action
Mode of Action
It is known that the compound is an important intermediate in the synthesis of many biologically active compounds .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling reaction , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds
Result of Action
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be an important intermediate in the synthesis of biologically active compounds such as crizotinib . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, thereby influencing their activity.
Cellular Effects
The effects of This compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and other proteins is central to its mechanism of action. These interactions can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is often linked to its ability to modulate enzyme activity, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of This compound is a key factor in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s ability to interact with its target biomolecules and exert its biochemical effects .
Scientific Research Applications
Chemistry: The compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials science[_{{{CITATION{{{3{tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ...](https://www.tcichemicals.com/CN/zh/p/B5002). Biology: It is used in the study of enzyme inhibitors and other bioactive molecules[{{{CITATION{{{2{tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/ph016676)[{{{CITATION{{{3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 .... Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anticancer properties[{{{CITATION{{{2{tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/ph016676)[{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 .... Industry: It is used in the development of new materials with specific properties, such as polymers and electronic materials.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids like phenylboronic acid and vinylboronic acid.
Piperidine Derivatives: Piperidine-1-carboxylic acid tert-butyl ester and other piperidine derivatives.
Uniqueness:
The presence of the tetramethyl-1,3,2-dioxaborolane group makes this compound particularly stable and reactive in cross-coupling reactions compared to simpler boronic acids[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ....
Properties
IUPAC Name |
tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-13(9-11-19)12-18-22-16(4,5)17(6,7)23-18/h12H,8-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJANMUJZJKCWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1425970-61-1 | |
Record name | tert-butyl 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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